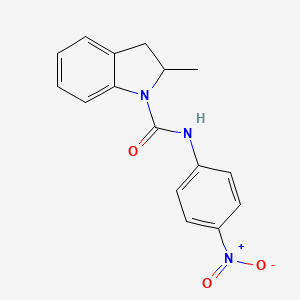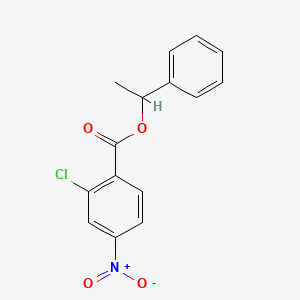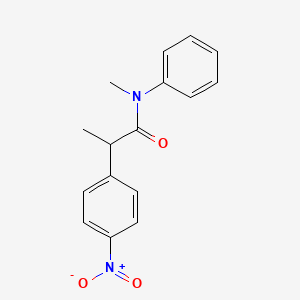![molecular formula C17H22N2O3 B4077503 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077503.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is widely used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA subtype. It binds to the receptor at the glutamate binding site, preventing the binding of glutamate and blocking the subsequent influx of calcium ions into the cell. This inhibition of calcium influx leads to a reduction in excitatory neurotransmission and synaptic plasticity.
Biochemical and physiological effects:
The blockade of AMPA receptors by N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide has been shown to have a number of biochemical and physiological effects. For example, it can inhibit long-term potentiation (LTP), a process that is thought to underlie learning and memory. It can also reduce the excitotoxicity associated with excessive glutamate release, which is implicated in a number of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide in lab experiments is its high potency and selectivity for the AMPA receptor. This allows for precise manipulation of glutamate-mediated signaling pathways. However, one limitation is its potential for off-target effects, as it may also interact with other receptors or ion channels at high concentrations.
Orientations Futures
There are a number of future directions for research involving N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide. One area of interest is the development of more selective AMPA receptor antagonists that can better discriminate between different subtypes of the receptor. Another area is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as epilepsy and depression. Finally, there is interest in the use of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide as a potential therapeutic agent for these disorders, although further research is needed to determine its safety and efficacy.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide is a valuable tool in scientific research, particularly in the field of neuroscience. It is commonly used to block the activity of ionotropic glutamate receptors, which are important mediators of excitatory neurotransmission in the brain. By blocking these receptors, researchers can investigate the role of glutamate in various physiological and pathological processes, such as synaptic plasticity, learning and memory, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13(15-7-9-16(10-8-15)19(21)22)17(20)18-12-11-14-5-3-2-4-6-14/h5,7-10,13H,2-4,6,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMPHWPJWNDBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{(3-chloro-4,5-dimethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4077420.png)
![N-allyl-N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077424.png)
![N-(4-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4077430.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077440.png)

![N-allyl-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077456.png)



![N-benzyl-4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077476.png)

![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4077486.png)
![N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4077498.png)
![2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4077504.png)